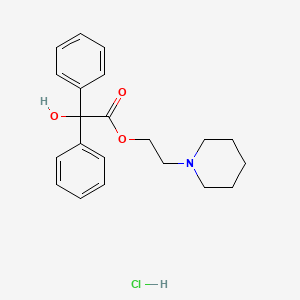

8-methoxycarbonyloctyl 2-acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-3-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

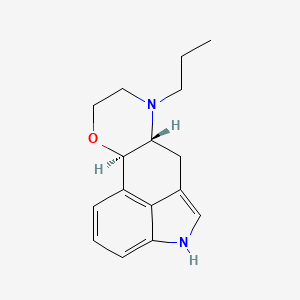

Methyl 8-{[beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is a glucosamine oligosaccharide and a beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminide.

Scientific Research Applications

Chemical Synthesis Approaches

- A study detailed the chemoenzymatic synthesis of a sulfated pentasaccharide, utilizing the compound . The synthesis involved regioselective sulfation and fucosylation steps, demonstrating the compound's utility in constructing complex carbohydrate structures (Malleron, Hersant, & Le Narvor, 2006).

- In another research, the compound was used in the synthesis of trisaccharides and tetrasaccharides. The study emphasized the role of thioglycosides and various glycosylation strategies, highlighting the compound's versatility in oligosaccharide construction (Nilsson, Lönn, & Norberg, 2005).

Enzymatic Synthesis and Analysis

- Research focusing on enzymatic synthesis has also utilized this compound. For example, a study synthesized a trisaccharide involving the compound, demonstrating its application in enzymatically stereocontrolled synthesis processes (Choudhury Mukherjee, Minoura, & Uzawa, 2003).

- Another study synthesized a complex pentasaccharide structure, indicating the compound's role in the synthesis of bacterial antigens, which has implications in understanding bacterial infections and developing vaccine components (Lv et al., 2010).

Application in Glycoside Synthesis

- The compound has been applied in the synthesis of neoglycoproteins, which are important in studying and determining epitope specificities of antibodies. This is crucial in immunological research and the development of diagnostic tools (Amer, Hofinger, & Kosma, 2003).

Utility in Complex Carbohydrate Synthesis

- A study leveraged the compound for the concise and efficient synthesis of diverse aminosugars, showcasing its utility in the synthesis of structurally complex and biologically significant carbohydrates (Cai, Ling, & Bundle, 2009).

properties

Product Name |

8-methoxycarbonyloctyl 2-acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-3-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside |

|---|---|

Molecular Formula |

C30H53NO17 |

Molecular Weight |

699.7 g/mol |

IUPAC Name |

methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate |

InChI |

InChI=1S/C30H53NO17/c1-14-20(36)22(38)24(40)29(44-14)47-26-17(13-33)46-28(43-11-9-7-5-4-6-8-10-18(35)42-3)19(31-15(2)34)27(26)48-30-25(41)23(39)21(37)16(12-32)45-30/h14,16-17,19-30,32-33,36-41H,4-13H2,1-3H3,(H,31,34)/t14-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1 |

InChI Key |

RAWIMSUPKCBBKH-JAXMHQHXSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1264693.png)

![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1264707.png)